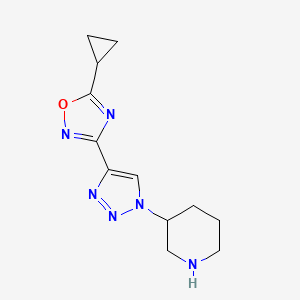
5-Cyclopropyl-3-(1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Cyclopropyl-3-(1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C12H16N6O and its molecular weight is 260.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Cyclopropyl-3-(1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticancer potential, and mechanisms of action.
Chemical Structure and Properties
The compound features a cyclopropyl group, a piperidine moiety, and a 1,2,4-oxadiazole ring. Its molecular formula is C12H16N6O with a molecular weight of 260.30 g/mol. The integration of triazole and oxadiazole rings is known to enhance interactions with biological targets, which is crucial for its pharmacological properties.
Antimicrobial Activity
Recent studies indicate that derivatives of triazoles exhibit significant antimicrobial and antifungal activities. The presence of both triazole and oxadiazole rings in this compound suggests it may possess similar properties against various pathogens. Preliminary data suggest effective interactions with microbial resistance pathways.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(5-Cyclopropyl-1,2,4-Oxadiazol-3-Yl)Piperidine | Contains piperidine and oxadiazole | Antimicrobial |
| 5-Methyltriazole Derivatives | Similar triazole structure | Antifungal |
| 4-Aminoquinoline Triazoles | Triazole with amino group | Antimalarial |
Anticancer Potential
The 1,2,4-oxadiazole scaffold has been extensively studied for its anticancer properties. Research indicates that modifications to this scaffold can enhance cytotoxicity towards various cancer cell lines. For instance, studies have shown that oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylase (HDAC) .
Mechanisms of Action:
- Inhibition of Enzymes: The compound may inhibit enzymes critical for cancer cell growth.
- Induction of Apoptosis: Some derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage .
- Molecular Docking Studies: These studies suggest strong binding affinities between the compound and various biological targets involved in cancer progression .
Case Studies
Recent investigations into the biological activity of oxadiazole derivatives have provided insights into their mechanisms:
Properties
Molecular Formula |
C12H16N6O |
|---|---|
Molecular Weight |
260.30 g/mol |
IUPAC Name |
5-cyclopropyl-3-(1-piperidin-3-yltriazol-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H16N6O/c1-2-9(6-13-5-1)18-7-10(15-17-18)11-14-12(19-16-11)8-3-4-8/h7-9,13H,1-6H2 |
InChI Key |
MLCDRDJIBDQABQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N2C=C(N=N2)C3=NOC(=N3)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















